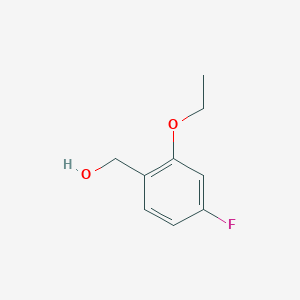

2-Ethoxy-4-fluorobenzyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

(2-ethoxy-4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKWGDOKANWFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reduction of 4-Fluoro-2-ethoxybenzaldehyde

The most direct route involves reducing 4-fluoro-2-ethoxybenzaldehyde to the corresponding alcohol.

Procedure :

-

Substrate preparation : 4-Fluoro-2-ethoxybenzaldehyde is synthesized via Williamson ether synthesis, where 2-fluoro-4-hydroxybenzaldehyde reacts with ethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Reduction : The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–25°C. Alternatively, catalytic hydrogenation with Pd/C or Raney nickel under H₂ pressure (1–3 atm) achieves higher yields.

Data :

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 78 | 98.5 |

| H₂/Pd/C | EtOAc | 50 | 92 | 99.3 |

Advantages : High selectivity, minimal side products.

Limitations : Requires high-purity aldehyde precursors.

Nucleophilic Aromatic Substitution (SNAr)

This method introduces the hydroxymethyl group via substitution on a pre-fluorinated aromatic ring.

Procedure :

-

Substrate : 2-Ethoxy-1-fluoro-4-nitrobenzene is treated with paraformaldehyde under basic conditions (e.g., KOH/DMSO).

-

Substitution : The nitro group is replaced by a hydroxymethyl group at 120°C for 12–24 hours.

Data :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOH | DMSO | 18 | 65 |

| NaH | DMF | 24 | 58 |

Advantages : Single-step synthesis from commercially available nitro compounds.

Limitations : Competing side reactions reduce yield.

Grignard Reagent Addition

A Grignard reagent adds to a fluorinated benzaldehyde derivative, followed by hydrolysis.

Procedure :

-

Grignard formation : Methyl magnesium bromide (MeMgBr) is prepared in anhydrous THF.

-

Reaction : 4-Fluoro-2-ethoxybenzaldehyde reacts with MeMgBr at −10°C, followed by quenching with NH₄Cl.

Data :

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| MeMgBr | −10 | 82 |

| iPrMgCl·LiCl | 0 | 75 |

Advantages : Scalable with high atom economy.

Limitations : Sensitivity to moisture and temperature.

Hydroboration-Oxidation

Applicable to vinyl ether precursors, this method avoids harsh reducing agents.

Procedure :

-

Vinyl ether synthesis : 4-Fluoro-2-ethoxybenzene is converted to a vinyl ether using Wilkinson’s catalyst.

-

Hydroboration : BH₃·THF adds across the double bond, followed by oxidation with H₂O₂/NaOH.

Data :

| Catalyst | Oxidizer | Yield (%) |

|---|---|---|

| BH₃·THF | H₂O₂/NaOH | 68 |

| 9-BBN | NaBO₃ | 72 |

Advantages : Stereoselective, mild conditions.

Limitations : Multi-step synthesis increases cost.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Cost | Purity |

|---|---|---|---|---|

| Aldehyde Reduction | 75–92 | High | Low | ≥98.5% |

| SNAr | 58–65 | Moderate | Medium | 95–97% |

| Grignard Addition | 75–82 | High | Medium | ≥97% |

| Hydroboration-Oxidation | 68–72 | Low | High | 96–98% |

Key Findings :

-

Aldehyde reduction is optimal for industrial-scale production due to high yields and low reagent costs.

-

Grignard methods balance scalability and purity but require stringent anhydrous conditions.

-

SNAr and hydroboration are limited to niche applications due to moderate yields or complex protocols.

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

-

Crystallization : n-Heptane or MTBE recrystallization enhances purity to >99%.

-

Chromatography : Silica gel chromatography resolves diastereomers in hydroboration routes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-fluorobenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

Oxidation: 2-Ethoxy-4-fluorobenzaldehyde, 2-Ethoxy-4-fluorobenzoic acid.

Reduction: 2-Ethoxy-4-fluorotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Synthesis Intermediates

EFBA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and metabolic stability, making it a valuable building block for drug development. For instance, derivatives of 4-fluorobenzyl alcohols are often utilized in synthesizing antiviral and anticancer agents, where the fluorine atom plays a critical role in enhancing the pharmacological properties of the final compounds .

Case Study: Antiviral Agents

Recent studies have demonstrated the utility of EFBA derivatives in designing potent inhibitors against viral targets, including SARS-CoV-2. The incorporation of fluoroalkyl groups has been shown to improve the efficacy and selectivity of these inhibitors, highlighting the importance of EFBA in developing new antiviral therapeutics .

Organic Synthesis

Protective Group Applications

EFBA is also employed as a protective group for hydroxyl functionalities in organic synthesis. Its ethoxy and fluorobenzyl moieties allow for selective protection and deprotection under mild conditions, which is advantageous for complex synthetic pathways. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group derived from EFBA has been extensively studied for its effectiveness in protecting hydroxyl groups during glycosylation reactions .

Table: Protective Group Stability

| Condition | Stability | Deprotection Method |

|---|---|---|

| Mild Basic (piperidine) | Stable | 20% piperidine in DMF |

| Acidic (Acetic Acid) | Stable | Cleavage with TBAF |

| Neutral | Moderate | Standard NMR monitoring |

Emerging Therapeutic Applications

Anticancer Research

Recent research has indicated that EFBA derivatives may play a role in synthesizing compounds targeting cancer pathways. For example, studies on oxazolidinone structures incorporating EFBA have shown promise as potential anticancer agents, emphasizing the compound's versatility beyond traditional applications .

Case Study: Parsaclisib Synthesis

In efforts to synthesize parsaclisib, a candidate anticancer drug, EFBA was utilized as an intermediate to facilitate the construction of complex molecular frameworks necessary for biological activity. The successful incorporation of EFBA into this synthesis pathway underscores its relevance in developing novel therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-fluorobenzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Findings and Implications

Electronic Modulation : The combination of ethoxy and fluorine in 2-ethoxy-4-fluorobenzyl alcohol balances electron donation and withdrawal, making it versatile in catalysis and medicinal chemistry.

Comparative Reactivity : Brominated analogs (e.g., 4-bromo-2-fluorobenzyl alcohol) are more reactive in cross-coupling reactions, while methoxy derivatives are preferred for mild synthetic conditions .

Structural Diversity: Substitutions like pentafluorothio (–SF₅) or cyano (–CN) groups (e.g., 2-fluoro-4-(hydroxymethyl)benzonitrile) drastically alter solubility and bioactivity, expanding industrial applications .

Biologische Aktivität

2-Ethoxy-4-fluorobenzyl alcohol is an organic compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11FO2

- Molecular Weight : 172.18 g/mol

- Structural Features : The compound features a benzene ring substituted with an ethoxy group at the 2-position and a fluorine atom at the 4-position, which enhances its chemical reactivity and lipophilicity.

Synthesis

The synthesis of 2-Ethoxy-4-fluorobenzyl alcohol can be achieved through several methods:

- Nucleophilic Substitution :

- Starting from 2-ethoxy-4-fluorobenzyl chloride, the alcohol is formed via reaction with sodium hydroxide.

- Reduction :

- Reduction of 2-ethoxy-4-fluorobenzaldehyde using reducing agents like sodium borohydride yields the alcohol.

These methods emphasize the compound's versatility in synthetic organic chemistry, particularly as an intermediate in more complex organic syntheses .

The biological activity of 2-Ethoxy-4-fluorobenzyl alcohol is largely attributed to its ability to interact with various biological targets. It acts as a nucleophile or electrophile in chemical reactions, potentially influencing enzyme activity or receptor interactions within biological systems.

Pharmacological Studies

Recent studies have highlighted the compound's potential pharmacological properties:

- Inhibition Studies : Research has shown that derivatives of 4-fluorobenzyl compounds exhibit significant inhibitory effects on various enzymes. For example, compounds related to 2-Ethoxy-4-fluorobenzyl alcohol demonstrated low micromolar IC50 values against specific targets, indicating strong inhibitory potential .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by modulating cholesterol biosynthesis pathways . This suggests potential applications in neurodegenerative disease therapies.

Case Studies

-

Inhibition of Enzyme Activity :

- A study evaluated several fluorobenzyl derivatives for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that certain derivatives exhibited competitive inhibition, providing insights into their potential use in cosmetic applications or treatment of hyperpigmentation disorders .

- Synthesis and Application in Drug Development :

Comparative Analysis

To better understand the uniqueness of 2-Ethoxy-4-fluorobenzyl alcohol, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-4-fluorobenzyl alcohol | Methoxy group instead of ethoxy | Moderate enzyme inhibition |

| 2-Ethoxy-4-chlorobenzyl alcohol | Chlorine atom instead of fluorine | Reduced reactivity |

| 2-Ethoxybenzyl alcohol | Lacks fluorine substituent | Lower lipophilicity |

The presence of both ethoxy and fluorine groups in 2-Ethoxy-4-fluorobenzyl alcohol enhances its reactivity and biological interactions compared to its analogs .

Q & A

Basic: What are the primary synthetic routes for preparing 2-Ethoxy-4-fluorobenzyl alcohol, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves multi-step functionalization of fluorinated benzyl precursors. For example:

Etherification : Introduce the ethoxy group via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) on a fluorinated benzyl halide precursor .

Reduction : Reduce the resulting 2-ethoxy-4-fluorobenzaldehyde to the alcohol using LiAlH₄ or NaBH₄. LiAlH₄ is preferred for higher yields but requires anhydrous conditions .

Optimization Tips :

- Monitor reaction progress with TLC or HPLC.

- Adjust stoichiometry (e.g., 1.5 equivalents of LiAlH₄) to minimize side products.

- Use deuterated analogs (e.g., fluorobenzyl-d₄ alcohols) as internal standards for purity assessment .

Basic: How can NMR spectroscopy distinguish structural isomers of 2-Ethoxy-4-fluorobenzyl alcohol?

Methodological Answer:

- ¹H NMR :

- ¹⁹F NMR :

- Single peak near δ -115 ppm (meta-substituted F) vs. δ -120 ppm (para-substituted F) to confirm regiochemistry .

Validation : Compare with spectral data of analogous compounds (e.g., 4-fluorobenzyl alcohol ).

- Single peak near δ -115 ppm (meta-substituted F) vs. δ -120 ppm (para-substituted F) to confirm regiochemistry .

Advanced: How to resolve contradictory solubility data for 2-Ethoxy-4-fluorobenzyl alcohol in polar vs. non-polar solvents?

Methodological Answer:

Contradictions arise from varying substituent effects:

- Polar solvents (e.g., DMSO) : Hydrogen bonding between the hydroxyl group and solvent dominates, increasing solubility .

- Non-polar solvents (e.g., hexane) : The ethoxy group enhances lipophilicity, but steric hindrance from fluorine may reduce solubility .

Experimental Design :

Conduct solubility tests at controlled temperatures (e.g., 25°C and 50°C).

Use Hansen Solubility Parameters (HSP) to predict miscibility .

Validate with DSC to detect polymorphic forms affecting solubility .

Advanced: What strategies mitigate degradation of 2-Ethoxy-4-fluorobenzyl alcohol under acidic/basic conditions?

Methodological Answer:

Degradation pathways include:

- Acidic conditions : Cleavage of the ethoxy group via protonation.

- Basic conditions : Hydroxide attack on the benzyl alcohol moiety.

Mitigation : - Protecting groups : Use tert-butyldiphenylsilyl (TBDPS) to shield the hydroxyl group during synthesis .

- Storage : Stabilize in inert solvents (e.g., THF) at 2–8°C under argon .

- pH control : Maintain neutral conditions (pH 5–7) during reactions .

Advanced: How to evaluate the compound’s toxicity profile using in silico models when in vivo data is limited?

Methodological Answer:

Leverage structural analogs (e.g., 4-hydroxy-3-methoxybenzyl alcohol ) and computational tools:

QSAR Models : Predict acute toxicity via tools like TEST (Toxicity Estimation Software Tool) .

Docking Studies : Assess interactions with cytochrome P450 enzymes to infer metabolic pathways .

Read-Across Analysis : Use EFSA’s FGE framework for structurally related benzyl derivatives to extrapolate toxicity thresholds .

Basic: What analytical techniques validate the purity of 2-Ethoxy-4-fluorobenzyl alcohol?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8–10 min .

- GC-MS : Compare fragmentation patterns with reference standards (e.g., m/z 154 for benzyl alcohol fragment) .

- Elemental Analysis : Verify C, H, F, and O content (±0.3% deviation) .

Advanced: How does the ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The ethoxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to fluorine.

- Kinetic Studies : Monitor SN2 reactions with iodomethane; rate constants increase due to enhanced nucleophilicity at the hydroxyl group .

- DFT Calculations : Simulate charge distribution to predict regioselectivity (e.g., lower activation energy for para substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.